molecular formula C14H21N7O2S B2850809 [(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)sulfamoyl]dimethylamine CAS No. 2310098-78-1

[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)sulfamoyl]dimethylamine

Katalognummer: B2850809
CAS-Nummer: 2310098-78-1
Molekulargewicht: 351.43
InChI-Schlüssel: UQWIQQMASOMOMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)sulfamoyl]dimethylamine is a complex organic compound that features a unique combination of cyclopropyl, triazolo, pyridazin, and azetidin structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)sulfamoyl]dimethylamine typically involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the triazolo[4,3-b]pyridazin core through cyclization reactions.
  • Introduction of the cyclopropyl group via cyclopropanation reactions.
  • Attachment of the dimethylsulfamoyl and methylazetidin groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)sulfamoyl]dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant biological activities, including:

  • Anticancer Properties : Several studies have focused on the cytotoxic effects of triazolo-pyridazine derivatives against various cancer cell lines. For instance, compounds similar to the one have shown moderate to high cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. One notable study reported that certain derivatives achieved IC50 values as low as 1.06 μM against A549 cells, indicating strong anticancer potential .
  • Kinase Inhibition : The compound's structure suggests it may act as an inhibitor of c-Met kinase, a target in cancer therapy. Inhibitors of this kinase can disrupt tumor growth and metastasis. The promising results from related compounds indicate that further exploration could yield effective c-Met inhibitors .

Case Study 1: Anticancer Activity

In a study evaluating various triazolo-pyridazine derivatives, the compound exhibited significant cytotoxicity against multiple cancer cell lines. The results demonstrated that structural modifications could lead to enhanced potency and selectivity for cancer cells while minimizing effects on normal cells .

Case Study 2: Kinase Inhibition

Another research effort focused on synthesizing a series of triazolo-pyridazine derivatives to assess their inhibitory effects on c-Met kinase. The findings revealed that specific modifications to the triazole ring improved inhibitory activity, suggesting that the compound could be further optimized for therapeutic use in oncology .

Wirkmechanismus

The mechanism of action of [(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)sulfamoyl]dimethylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)sulfamoyl]dimethylamine is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

The compound [(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)sulfamoyl]dimethylamine represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazolo-pyridazine moiety, which is known for its diverse biological activities. The molecular formula is C₁₃H₁₈N₄O₂S, and it features multiple functional groups that contribute to its biological interactions.

Research indicates that the triazolo[4,3-b]pyridazine scaffold plays a crucial role in modulating various biological pathways. This class of compounds has been shown to interact with several targets:

  • Kinase Inhibition : Compounds related to the triazolo-pyridazine scaffold have demonstrated inhibitory effects on kinases such as IKKβ and p38 MAPK, which are pivotal in inflammatory responses and cancer progression .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against resistant strains of bacteria and parasites. For instance, derivatives have shown efficacy against Plasmodium falciparum, the causative agent of malaria .

Biological Activity Data

A summary of biological activities observed for similar compounds includes:

Activity Target/Pathway Outcome Reference
Kinase InhibitionIKKβReduced TNFα production
Antimicrobial ActivityPlasmodium falciparumSignificant growth suppression
Anti-inflammatory Effectsp38 MAPKDecreased inflammatory cytokines
CytotoxicityCancer cell linesInduced apoptosis

Case Studies

  • Inhibition of Inflammatory Pathways :
    A study evaluated the effects of imidazo[1,2-b]pyridazine derivatives on THP-1 cells (human monocytic cells). The results indicated that these compounds significantly inhibited TNFα production through the blockade of IKKβ activity. This suggests potential applications in treating inflammatory diseases .
  • Antimalarial Efficacy :
    In vivo studies using murine models demonstrated that derivatives based on the triazolo-pyridazine framework effectively reduced parasite load in Toxoplasma gondii infections. Mice treated with these compounds showed over 90% reduction in parasitic burden without significant toxicity, indicating a favorable safety profile .
  • Cancer Cell Cytotoxicity :
    A series of experiments conducted on various cancer cell lines revealed that the compound induced apoptosis via mitochondrial pathways. The structure-activity relationship (SAR) analysis highlighted specific modifications to the pyridazine ring that enhanced cytotoxic effects while minimizing off-target toxicity .

Eigenschaften

IUPAC Name

1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(dimethylsulfamoyl)-N-methylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O2S/c1-18(2)24(22,23)19(3)11-8-20(9-11)13-7-6-12-15-16-14(10-4-5-10)21(12)17-13/h6-7,10-11H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWIQQMASOMOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C)C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.